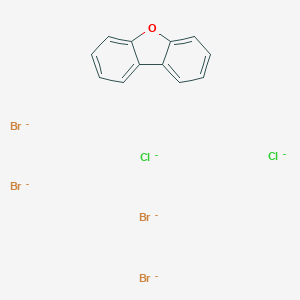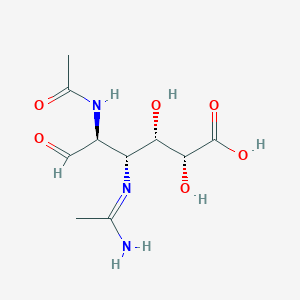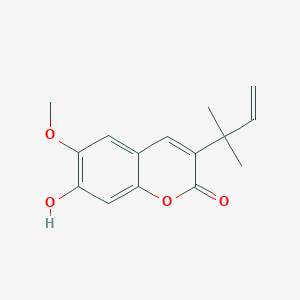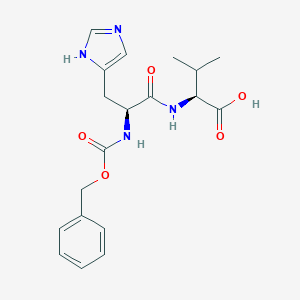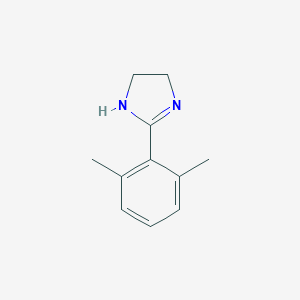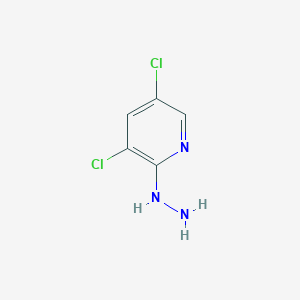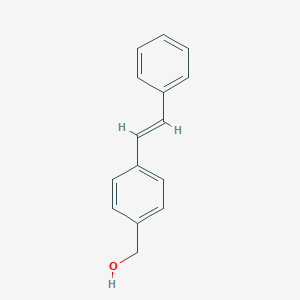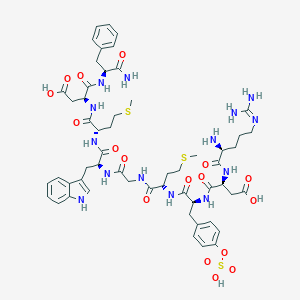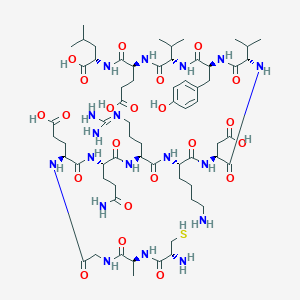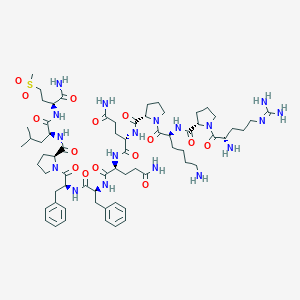![molecular formula C18H24Cl3N3O7 B011051 L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian] CAS No. 100173-36-2](/img/structure/B11051.png)
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1, commonly referred to as Italian, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Italian involves the inhibition of proteasome activity by binding to the active site of the proteasome. This leads to the accumulation of misfolded and damaged proteins in the cell, ultimately leading to cell death. Italian has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to specific sites on the peptide, preventing their aggregation and deposition in the brain.
Biochemische Und Physiologische Effekte
Italian has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Italian has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, Italian has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Italian has several advantages and limitations for lab experiments. Its unique properties make it an ideal candidate for studying proteasome activity and its role in cancer development. However, Italian has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, Italian can be toxic to cells at high concentrations, making it important to use it in a controlled manner.
Zukünftige Richtungen
There are several future directions for the study of Italian. One potential direction is the development of more potent and selective inhibitors of proteasome activity for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Italian and its potential use in the treatment of Alzheimer's disease. Finally, the development of new synthesis methods for Italian may lead to the production of higher quality and more cost-effective compounds for scientific research.
Conclusion
In conclusion, Italian is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied. Italian has shown great potential for the treatment of cancer, inflammatory diseases, and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of proteasome activity.
Synthesemethoden
The synthesis of Italian involves the reaction of L-threonine with p-nitrophenyl chloroformate and morpholine to form an intermediate. This intermediate is then reacted with 2,2-dichloroacetyl chloride to yield the final product. This synthesis method has been extensively studied and optimized for the production of high-quality Italian.
Wissenschaftliche Forschungsanwendungen
Italian has been widely used in scientific research due to its unique properties. It has been studied for its potential use as an inhibitor of proteasome activity in cancer cells. Italian has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, Italian has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides.
Eigenschaften
CAS-Nummer |
100173-36-2 |
|---|---|
Produktname |
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian] |
Molekularformel |
C18H24Cl3N3O7 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-morpholin-4-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H23Cl2N3O7.ClH/c19-17(20)18(26)21-14(16(25)12-1-3-13(4-2-12)23(27)28)11-30-15(24)5-6-22-7-9-29-10-8-22;/h1-4,14,16-17,25H,5-11H2,(H,21,26);1H |
InChI-Schlüssel |
FCGFQUYQXSJHAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
Kanonische SMILES |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
Synonyme |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-mo rpholin-4-ylpropanoate hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



